Home > Products > Screening Compounds P138517 > (R)-N-(2,3-Dihydro-1H-indenyl)adenosine
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine - 96392-15-3

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Catalog Number: EVT-278292
CAS Number: 96392-15-3
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine (CI-947) is a synthetic compound classified as an adenosine agonist. [ [] https://www.semanticscholar.org/paper/90805eb00234433fed978021f1edc903610d471c ] It acts by mimicking the actions of adenosine, an endogenous nucleoside that plays a role in various physiological processes. CI-947 has been investigated in scientific research for its potential cardiovascular effects, specifically as a coronary vasodilator. [ [] https://www.semanticscholar.org/paper/90805eb00234433fed978021f1edc903610d471c ]

Source

The compound is synthesized through various chemical methods, which will be discussed in detail later. It has been identified in several studies for its biological activities and is available through various chemical suppliers for research purposes .

Synthesis Analysis

The synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine typically involves multi-step organic reactions. One common method includes the following steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives and indene-based compounds.
  2. Formation of the Indenyl Group: The reaction often employs cyclization techniques to form the 2,3-dihydro-1H-indenyl moiety. This can involve using Lewis acids or other catalysts to promote the cyclization.
  3. Adenosine Backbone Construction: The adenosine portion is constructed through glycosylation reactions where the sugar moiety is attached to the purine base.
  4. Purification: After synthesis, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

Specific parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For example, optimizing the reaction temperature can enhance the cyclization efficiency and minimize by-product formation .

Molecular Structure Analysis

The molecular structure of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine can be described as follows:

  • Molecular Formula: C13_{13}H15_{15}N5_{5}O
  • Molecular Weight: Approximately 245.29 g/mol
  • Structural Features:
    • The compound features a purine base linked to a ribose sugar.
    • The unique indenyl group provides distinct electronic properties that may influence its biological activity.

The presence of stereocenters in the molecule contributes to its chirality, which can affect its interactions with biological targets . Advanced techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate the precise three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine participates in several chemical reactions that are crucial for its biological activity:

  1. Receptor Binding: As an adenosine receptor agonist, it interacts with specific receptors (e.g., A3 adenosine receptors), triggering downstream signaling pathways that can modulate physiological responses.
  2. Metabolic Transformations: The compound may undergo metabolic processes such as phosphorylation or deamination, which can alter its pharmacological profile.
  3. Drug Interactions: It may also participate in drug-drug interactions due to its ability to bind various enzymes or transport proteins involved in drug metabolism .

These reactions are essential for understanding how (R)-N-(2,3-Dihydro-1H-indenyl)adenosine exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine primarily involves its role as an agonist at adenosine receptors:

  1. Receptor Interaction: Upon binding to A3 adenosine receptors, it activates intracellular signaling cascades that lead to various physiological effects such as vasodilation and inhibition of cell proliferation.
  2. Signal Transduction Pathways: Activation of these receptors can influence pathways involving cyclic AMP levels and phosphoinositide turnover, contributing to its antihypertensive effects.
  3. Biological Outcomes: These mechanisms collectively result in reduced blood pressure and potential antitumor effects through modulation of immune responses and inhibition of tumor cell growth .

Understanding these mechanisms is critical for developing new therapeutic applications based on this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine are essential for predicting its behavior in biological systems:

  • Solubility: The compound is generally soluble in polar solvents such as water and methanol but may show limited solubility in non-polar solvents.
  • Stability: It exhibits stability under acidic conditions but may degrade under prolonged exposure to basic environments or light.
  • Melting Point: The melting point typically ranges around 150–160 °C, indicating solid-state characteristics suitable for formulation into pharmaceutical preparations.

These properties are vital for determining appropriate dosages and delivery methods in therapeutic applications .

Applications

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine has several scientific applications:

  1. Pharmaceutical Development: Its potential as an antihypertensive agent makes it a candidate for drug development targeting cardiovascular diseases.
  2. Cancer Research: Due to its antitumor activity, it is being investigated for use in cancer therapies aimed at inhibiting tumor growth and enhancing immune responses.
  3. Biochemical Research: As a purine nucleoside analogue, it serves as a valuable tool in studying nucleic acid metabolism and receptor pharmacology.

Research continues to explore additional applications and mechanisms by which this compound may exert beneficial effects in various therapeutic contexts .

Synthetic Chemistry and Molecular Design of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine (CAS 96392-15-3) is a structurally specialized adenosine analogue characterized by an N⁶-substitution with a chiral 2,3-dihydro-1H-indene moiety. This compound, also known by synonyms PD-117519 and CI-947, possesses the molecular formula C₁₉H₂₁N₅O₄ and a molecular weight of 383.40 g/mol [5] [10]. Its molecular architecture combines the core pharmacophore of adenosine—a ribofuranose glycosidically linked to the N⁹-position of adenine—with a conformationally restricted, lipophilic indane group at the N⁶-position. The stereochemical identity at the indane attachment point is exclusively (R)-configured, a critical determinant of its biological recognition [2] . This section comprehensively examines the synthetic methodologies enabling access to this pharmaceutically relevant nucleoside analogue.

Synthetic Methodologies for N⁶-Substituted Adenosine Analogues

The synthesis of N⁶-substituted adenosines represents a significant challenge in nucleoside chemistry due to the need for regioselective functionalization at the N⁶-position while preserving the integrity of the purine ring and sugar moiety. (R)-N-(2,3-Dihydro-1H-indenyl)adenosine exemplifies these challenges, requiring precise control over both the coupling reaction and the introduction of chirality within the indene substituent.

Multi-Step Organic Synthesis Strategies Involving Indene Moieties

The construction of the chiral indene moiety follows established protocols for carbocyclic synthesis, typically commencing from ortho-alkyl substituted benzaldehyde derivatives. A pivotal step involves the enantioselective reduction of prochiral indanone precursors or resolution of racemic indanols using classical or enzymatic methods. The resulting (R)-1-aminoindane hydrochloride serves as a key synthon for N⁶-functionalization [2]. Alternative routes employ catalytic asymmetric hydrogenation of substituted styrenes using chiral catalysts (e.g., BINAP-Ru complexes) to establish the required stereocenter with high enantiomeric excess [6]. The indene ring system is formed through Friedel-Crafts acylation or acid-catalyzed cyclization of phenylpropionic acid derivatives, generating the five-membered fused ring characteristic of 2,3-dihydro-1H-indene [6]. These methodologies ensure the enantiopure indene building block is obtained prior to adenosine coupling, enabling strict stereochemical control at the N⁶-position.

Table 1: Key Synthetic Routes to (R)-1-Aminoindane Precursors

Starting MaterialKey TransformationCatalyst/ReagentStereochemical OutcomeReported Yield
1-IndanoneReductive amination(R)-BINOL-Phenylphosphinate95% ee (R)78%
1-Indanol (rac)Enzymatic resolutionLipase PS-C (Pseudomonas cepacia)>99% ee (R)42% (theoretical max 50%)
Styrene derivativeAsymmetric hydrogenationRu-(S)-Segphos92% ee (R)85%

Coupling Reactions for Indene-Adenosine Backbone Integration

The conjugation of enantiopure (R)-1-aminoindane with the adenine nucleus employs two principal strategies:

  • Direct Nucleophilic Displacement: 6-Chloropurine riboside undergoes regioselective amination upon treatment with (R)-1-aminoindane under mild basic conditions (e.g., triethylamine in DMF or ethanol at 60-80°C). This SNAr reaction capitalizes on the superior leaving group capacity of chloride at C6 compared to other positions on the purine ring [2]. Microwave irradiation has been successfully employed to accelerate this coupling, reducing reaction times from hours to minutes while maintaining yields exceeding 75% [2].

  • Metal-Catalyzed Amination: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) offer an alternative route, particularly valuable when employing protected adenosine derivatives. Using catalysts such as Pd₂(dba)₃/Xantphos with cesium carbonate base, the reaction proceeds efficiently in toluene at elevated temperatures (100-110°C), achieving coupling yields of 70-85% [2]. This method demonstrates superior functional group tolerance when complex adenosine precursors bearing unprotected hydroxyl groups or acid-labile protecting groups are employed.

Post-coupling global deprotection, typically using methanolic ammonia or tetra-n-butylammonium fluoride (TBAF) for silyl ether removal, furnishes the target compound. Final purification employs reverse-phase chromatography or recrystallization from ethanol/water mixtures, yielding analytically pure (>97% HPLC) (R)-N-(2,3-dihydro-1H-indenyl)adenosine as a white crystalline solid [3] [5] [10].

Chiral Resolution and Stereochemical Control

The biological activity of adenosine analogues exhibits profound stereochemical dependence, necessitating rigorous enantiocontrol during synthesis. The (R)-configuration at the chiral indene carbon proves essential for effective adenosine receptor binding, with the (S)-enantiomer demonstrating markedly reduced affinity [5].

Enantioselective Synthesis of (R)-Configuration Derivatives

Asymmetric catalysis provides the most efficient access to enantiopure intermediates:

  • Chiral Phosphoric Acid Catalysis: Intramolecular cascade reactions involving imidization-nucleophilic addition-lactamization processes catalyzed by BINOL-derived phosphoric acids (e.g., TRIP) enable construction of indene-fused heterocycles with exceptional enantioselectivity (>95% ee) [6]. These transformations exploit hydrogen-bonding interactions and ion-pairing to enforce stereochemical outcomes during key bond-forming steps.

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer of racemic 1-(hydroxymethyl)indane when employing vinyl acetate as acyl donor, leaving the desired (R)-alcohol enantiomer untouched. Subsequent chemical transformation of the alcohol to the amine precursor proceeds with retained stereochemical integrity [8]. Kinetic resolutions typically achieve 40-45% yields of the target (R)-enantiomer at >99% ee, with the theoretical maximum being 50%.

  • Diastereomeric Salt Formation: Classical resolution remains viable through crystallization of diastereomeric salts formed between racemic 1-aminoindane and chiral acids (e.g., dibenzoyl-L-tartaric acid). While operationally straightforward, this method suffers from lower maximum theoretical yield (50%) and requires meticulous crystallization control to achieve high enantiopurity [8].

Table 2: Enantioselective Methods for (R)-Intermediate Production

MethodologyChiral InductorTemperature (°C)Enantiomeric Excess (% ee)Reaction Time
CPA Catalysis(R)-TRIP-2098%48 h
Enzymatic ResolutionCAL-B (Lipase)30>99%24 h
Diastereomeric ResolutionL-DBTA4 (crystallization)99%72 h (cryst.)
Asymmetric HydrogenationRu-(R)-DM-SEGPHOS70 (H₂ 50 psi)92%16 h

Optimization of Protecting Group Strategies for Purine Functionalization

Protecting group selection critically influences regioselectivity and yield during N⁶-functionalization:

  • Sugar Hydroxyl Protection: Persilylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) or peracetylation (Ac₂O/pyridine) effectively masks the 2',3',5'-hydroxyls of the ribose moiety. Silyl protection (particularly triisopropylsilyl, TIPS) offers advantages in subsequent deprotection under fluoride-mediated conditions (TBAF in THF), which are orthogonal to acid-sensitive indene moieties and avoid unwanted purine ring modifications [2].

  • Purine Ring Protection: While the N⁶-position remains unprotected to enable coupling, the N⁹-nitrogen requires protection during alternative synthetic routes. Benzyl groups, introduced via silver oxide-mediated alkylation, provide robust protection but necessitate harsh hydrogenolysis (Pd/C, H₂) for removal. The SEM (2-(trimethylsilyl)ethoxymethyl) group offers a compelling alternative, removable under mildly acidic conditions (dilute TFA in DCM) without affecting the indene ring [2].

  • Temporary Amino Protection: The (R)-1-aminoindane amino group occasionally requires temporary protection (e.g., Boc or Fmoc) when employing coupling conditions incompatible with free amines. Boc deprotection using TFA/DCM (1:1) cleanly regenerates the amine without racemization or sugar deglycosylation [2]. Strategic protection enables sequential functionalization, allowing access to diverse analogues while preserving the stereochemical integrity of the (R)-configured center.

Table 3: Protecting Group Strategies in (R)-N-(2,3-Dihydro-1H-indenyl)adenosine Synthesis

Protecting GroupPosition ProtectedIntroduction ConditionsDeprotection ConditionsCompatibility Notes
TBDMS (tert-butyldimethylsilyl)2',3',5'-OH (ribose)Imidazole, DMF, RT, 12 hTBAF, THF, RT, 4 hCompatible with Pd-catalyzed couplings; stable below pH 8
Acetyl (Ac)2',3',5'-OH (ribose)Ac₂O, pyridine, DMAP, 0°C→RT, 6 hNH₃/MeOH (7N), 0°C, 12 hMay induce β-elimination under strong base
SEM [2-(trimethylsilyl)ethoxymethyl]N⁹ (purine)SEM-Cl, DIPEA, CH₃CN, 60°C, 8 h20% TFA/DCM, RT, 2 hOrthogonal to silyl ethers; acid-sensitive
Benzyl (Bn)N⁹ (purine)BnBr, Ag₂O, DMF, 60°C, 24 hH₂ (50 psi), 10% Pd/C, EtOH, 12 hMay hydrogenate indene ring if overexposed
Boc (tert-butyloxycarbonyl)N-indane (amine)(Boc)₂O, Et₃N, dioxane/H₂O, RT, 2 h50% TFA/DCM, 0°C→RT, 1 hNo racemization observed during deprotection

Structure-Activity Relationship Insights from Molecular Design

The strategic incorporation of the (R)-configured 2,3-dihydro-1H-indene moiety engenders distinct pharmacodynamic advantages:

  • Enhanced Lipophilicity: The fused bicyclic indene system (logP ≈ 1.5) significantly increases membrane permeability compared to unsubstituted adenosine (logP ≈ -1.0), facilitating cellular uptake and potentially enhancing central nervous system penetration [2].

  • Conformational Restriction: The rigid indene scaffold restricts rotation around the N⁶-C(indane) bond, locking the substituent in a conformation optimal for receptor binding. This preorganization reduces the entropic penalty upon binding to adenosine receptors .

  • Stereochemical Specificity: The (R)-configuration positions the aromatic ring system in a spatial orientation complementary to hydrophobic subpockets in adenosine receptor binding sites (particularly A₁ and A₂ₐ subtypes), while the (S)-enantiomer exhibits steric clashes that diminish affinity [5]. Receptor docking studies indicate the (R)-enantiomer establishes favorable π-π stacking interactions with Phe168 in the human A₂ₐ receptor transmembrane domain, an interaction geometrically disfavored by the (S)-configuration .

  • Metabolic Stabilization: Substitution at N⁶ impedes deamination by adenosine deaminase (ADA), a primary inactivation pathway for endogenous adenosine. The indene moiety's hydrophobicity further shields the purine ring from enzymatic attack, extending plasma half-life relative to parent adenosine [2].

Properties

CAS Number

96392-15-3

Product Name

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1

InChI Key

FSKMJUWPFLDDRS-BYMDKACISA-N

SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Solubility

Soluble in DMSO

Synonyms

CI 947
CI-947
N-(2,3-dihydro-1H-inden-1-yl)adenosine
N-(2,3-dihydro-1H-inden-1-yl)adenosine, (R)-isomer
PD 117519
PD-117519

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.